molecular formula C11H16O4 B14168408 Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate CAS No. 4029-25-8

Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

Cat. No.: B14168408
CAS No.: 4029-25-8
M. Wt: 212.24 g/mol
InChI Key: JJDDNDUPYSEUHP-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is an organic compound with the molecular formula C₁₁H₁₆O₄. It is known for its unique structure, which includes a cyclohexane ring substituted with two keto groups and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of mesityl oxide with diethyl malonate in the presence of a base, followed by cyclization and esterification . The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium ethoxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound.

Properties

CAS No.

4029-25-8

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H16O4/c1-4-15-10(14)9-8(13)5-7(12)6-11(9,2)3/h9H,4-6H2,1-3H3

InChI Key

JJDDNDUPYSEUHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CC(=O)CC1(C)C

Origin of Product

United States

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